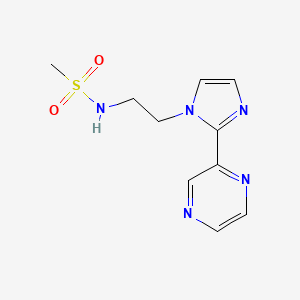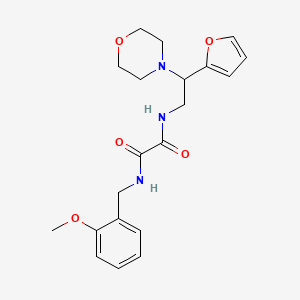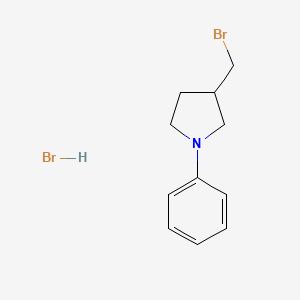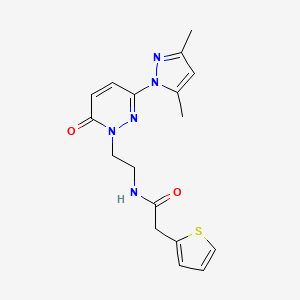
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as substituted N-(pyrazin-2-yl)benzenesulfonamides, have been synthesized as an attempt to investigate the effect of different linkers connecting pyrazine to benzene cores .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, N-(pyridin-2-yl)amides have been synthesized via a Cu-catalyzed dehydrogenative reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the compound “(pyridin-2-yl)methanesulfonamide” has a molecular formula of C6H8N2O2S, an average mass of 172.205 Da, and a mono-isotopic mass of 172.030655 Da .科学的研究の応用
Organometallic Complexes and Catalysis
Recent studies have unveiled the synthesis and applications of various organometallic complexes that might relate to or provide context for the scientific exploration of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide. For instance, organopalladium(IV) complexes have been synthesized, highlighting the potential for such compounds in facilitating selective reductive elimination reactions, which are crucial in organometallic chemistry and catalysis (Brown et al., 1990). Similarly, studies on tris(pyrazolyl)methane-supported catalysts reveal the impact of ligand structure on ethylene polymerization productivities, which might offer insights into the catalytic capabilities of related compounds (Bigmore et al., 2006).
Biological and Antibacterial Applications
Research into the biological and antibacterial applications of sulfonamido-containing heterocyclic compounds has shown significant potential. Compounds with a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, indicating the relevance of such structures in developing new antibacterial agents (Azab et al., 2013). This area of research underscores the importance of exploring the antibacterial properties of this compound and similar compounds.
Water-Soluble Metal Complexes
The synthesis of water-soluble metal complexes, particularly those involving tris(pyrazol-1-yl)methane ligands, has been reviewed for their catalytic and biological applications. These complexes have been applied in catalyzing the oxidative functionalization of alkanes and exhibit significant antiproliferative and antimicrobial activities (Martins & Pombeiro, 2016). Such studies provide a foundation for the potential use of this compound in similar applications.
Synthesis and Insecticidal Activity
Research on the synthesis of pyrazole methanesulfonates has explored their use as insecticidal agents. These studies demonstrate the utility of incorporating the methanesulfonate group into pyrazole derivatives for developing compounds with specific biological activities, including insecticidal properties (Finkelstein & Strock, 1997). This area of research could inform the development of related compounds for agricultural applications.
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-18(16,17)14-5-7-15-6-4-13-10(15)9-8-11-2-3-12-9/h2-4,6,8,14H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBYXNUDSWDPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CN=C1C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)
![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide](/img/structure/B2709237.png)


